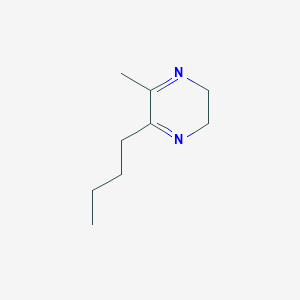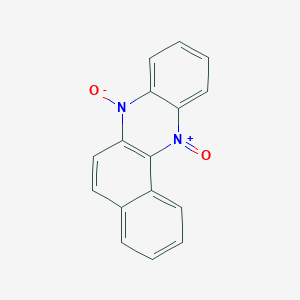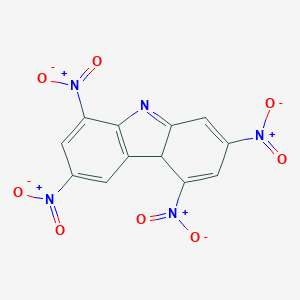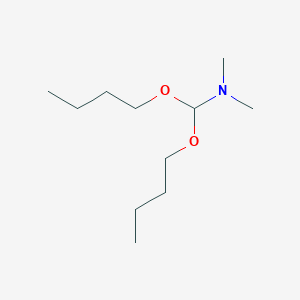
2-Butyl-5,6-dihydro-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-5,6-dihydro-3-methylpyrazine is a chemical compound commonly used in the food industry as a flavoring agent. It is also known as pyrazine or 2,3,5,6-tetramethylpyrazine. It has a strong, earthy, and nutty aroma and is commonly found in foods such as coffee, cocoa, and roasted nuts. The purpose of
Mécanisme D'action
The mechanism of action of 2-Butyl-5,6-dihydro-3-methylpyrazine is not well understood. However, it is believed that it interacts with the olfactory receptors in the nose, which leads to the perception of the earthy and nutty aroma. It is also believed to have an effect on the central nervous system, although the exact mechanism is not known.
Effets Biochimiques Et Physiologiques
2-Butyl-5,6-dihydro-3-methylpyrazine has no known biochemical or physiological effects. It is considered safe for consumption in small amounts as a flavoring agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butyl-5,6-dihydro-3-methylpyrazine in lab experiments is its availability and low cost. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not well understood, which makes it difficult to study its effects on the olfactory system and the central nervous system.
Orientations Futures
There are several future directions for research on 2-Butyl-5,6-dihydro-3-methylpyrazine. One area of research could be the study of its effects on the olfactory system and the central nervous system. Another area of research could be the development of new food flavors and fragrances using 2-Butyl-5,6-dihydro-3-methylpyrazine as a starting point. Additionally, the synthesis method could be optimized to obtain higher yields of the desired product.
Méthodes De Synthèse
The synthesis of 2-Butyl-5,6-dihydro-3-methylpyrazine involves the reaction between 2,3,5,6-tetramethylpyrazine and butanal in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the desired product. The purity of the product is confirmed by various analytical techniques such as gas chromatography and mass spectrometry.
Applications De Recherche Scientifique
2-Butyl-5,6-dihydro-3-methylpyrazine has various scientific research applications. It is used as a reference standard in the analysis of food flavorings. It is also used in the development of new food flavors and fragrances. Additionally, it is used in the study of the olfactory system and the perception of odor.
Propriétés
Numéro CAS |
15986-96-6 |
|---|---|
Nom du produit |
2-Butyl-5,6-dihydro-3-methylpyrazine |
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
5-butyl-6-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-9-8(2)10-6-7-11-9/h3-7H2,1-2H3 |
Clé InChI |
PATGXOSMIGXGKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=NCCN=C1C |
SMILES canonique |
CCCCC1=NCCN=C1C |
Autres numéros CAS |
15986-96-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)











